molecular formula C30H25Cl2F3N4OS B611399 1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide CAS No. 1253641-65-4

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

Cat. No. B611399
M. Wt: 617.5122
InChI Key: VQOCBFYUDSBDCZ-UHFFFAOYSA-N
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Description

The compound is identified as a potential peripheral CB1-acting antagonist . It has shown negative central effects in CB1R agonist-induced hypothermia and analgesia models, and low brain exposure as indicated by the blood-to-plasma ratio . This compound represents a potential lead in the treatment of metabolic disorders .

Scientific Research Applications

Cannabinoid Receptor Antagonists

  • This compound has been explored as a potent, specific antagonist for the brain cannabinoid receptor (CB1). It serves as a lead compound in studies designed to examine the structure-activity relationships of related compounds and search for more selective and potent cannabimimetic ligands. These compounds may help antagonize harmful side effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Enzyme Inhibitory Activity

  • Derivatives of this compound have been evaluated for their in vitro enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to further structural modifications and pharmacological investigations related to enzyme inhibitors (Cetin et al., 2021).

Radioligand Development

  • Compounds structurally similar to this one have been synthesized and labeled with iodine-123 for potential use as SPECT (single photon emission computed tomography) ligands. These ligands are useful in characterizing brain CB1 receptor binding in vivo (Gatley et al., 1996).

Molecular Interaction Studies

  • Studies on the molecular interaction of analogs of this compound with the CB1 cannabinoid receptor have been conducted. These studies involve conformational analysis and comparative molecular field analysis (CoMFA) to understand the binding interactions with the receptor, which is crucial for developing cannabinoid receptor ligands with specific activities (Shim et al., 2002).

PET Imaging

  • The synthesis of novel ligands for cerebral cannabinoid receptor (CB1), similar to this compound, has led to the development of potential PET (positron emission tomography) radioligands for imaging CB1 receptor (Fan et al., 2006).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25Cl2F3N4OS/c1-2-23-27(29(40)37-38-16-4-3-5-17-38)36-39(25-14-11-21(31)18-24(25)32)28(23)26-15-13-22(41-26)12-8-19-6-9-20(10-7-19)30(33,34)35/h6-7,9-11,13-15,18H,2-5,16-17H2,1H3,(H,37,40)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOCBFYUDSBDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(S4)C#CC5=CC=C(C=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25Cl2F3N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301018782
Record name TM-38837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

617.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

CAS RN

1253641-65-4
Record name TM-38837
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301018782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide

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